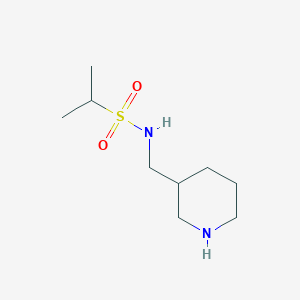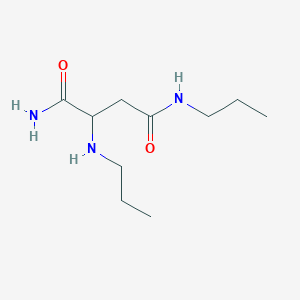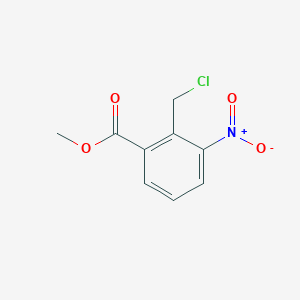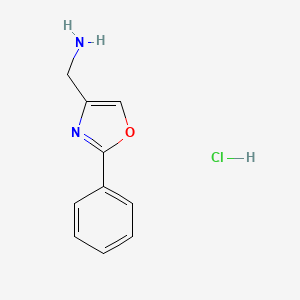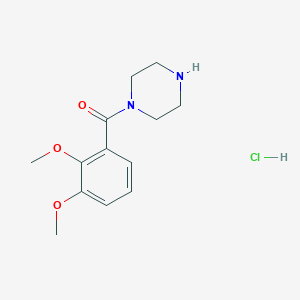
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride
Descripción general
Descripción
“N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1240526-88-8 . It has a molecular weight of 319.63 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride” is 1S/C12H15BrN2O.ClH/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H .Physical And Chemical Properties Analysis
“N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride” is a powder . It has a molecular weight of 319.63 .Aplicaciones Científicas De Investigación
PET Radiotracer Synthesis
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride has been utilized in the synthesis of PET radiotracers. A study demonstrated the synthesis of radiolabeled compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, which can be useful for studying CB1 cannabinoid receptors in animal brains (Katoch-Rouse & Horti, 2003).
Soluble Epoxide Hydrolase Inhibition
In the realm of medicinal chemistry, derivatives of piperidine-4-carboxamide, which include structures similar to N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride, have been identified as inhibitors of soluble epoxide hydrolase. This discovery has implications in the study of various disease models (Thalji et al., 2013).
Radioligand Development
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride and its analogs have been synthesized as potential radioligands for PET imaging of cerebral cannabinoid receptors (Fan et al., 2006).
Anti-acetylcholinesterase Activity
Compounds structurally related to N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride have been explored for their anti-acetylcholinesterase (anti-AChE) activity, which is significant in the development of antidementia agents (Sugimoto et al., 1990).
TRPV1 Antagonists
Research into derivatives of piperidine-4-carboxamide, like N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride, has led to the development of transient receptor potential vanilloid type 1 (TRPV1) antagonists. These compounds hold potential for treating conditions like neuropathic pain (Oka et al., 2018).
Rho Kinase Inhibition
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride and its structural analogs have been investigated for their role as Rho kinase inhibitors, which are significant in treating central nervous system disorders (Wei et al., 2016).
Anti-Angiogenic and DNA Cleavage Studies
Novel derivatives of N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Safety And Hazards
Direcciones Futuras
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Therefore, future research may focus on improving synthesis methods and exploring the pharmacological applications of piperidine derivatives .
Propiedades
IUPAC Name |
N-(2-bromophenyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISMJOHCYIZIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)
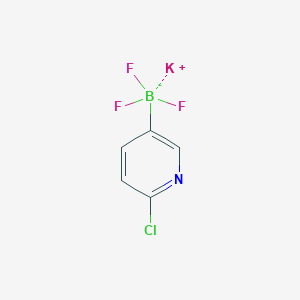



![Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1421392.png)
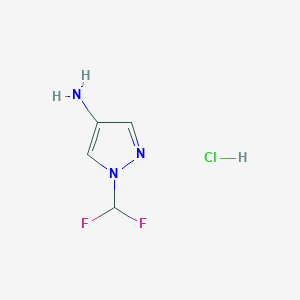
![1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine](/img/structure/B1421394.png)

